Cas no 849217-68-1 (cabozantinib)

카보잔티닙(cabozantinib)은 티로신 키나아제 억제제로, MET, VEGFR2, RET 등의 표적 단백질을 선택적으로 차단하여 항암 효과를 나타냅니다. 이 약물은 주로 진행성 신세포암(renal cell carcinoma)과 갑상선 수질암(medullary thyroid cancer)의 치료에 사용되며, 종양의 혈관 생성과 암 세포의 증식을 동시에 억제하는 다중 표적 작용 메커니즘을 가집니다. 임상 연구에서 카보잔티닙은 기존 치료에 비해 무진행 생존기간(PFS)을 유의미하게 연장한 것으로 나타났으며, MET 경로 이상과 관련된 암종에서 특히 효과적입니다. 경구 투여가 가능하며, 주요 부작용으로는 피로, 고혈압, 설사 등이 보고되었습니다.
cabozantinib structure
cabozantinib structure
상품 이름:cabozantinib
CAS 번호:849217-68-1
MF:C28H24FN3O5
메가와트:501.505670547485
MDL:MFCD20926324
CID:822531
PubChem ID:25102847

cabozantinib 화학적 및 물리적 성질

이름 및 식별자

    • XL184
    • Cabozantinib (XL184, BMS-907351)
    • 1,1-Cyclopropanedicarboxamide,N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-
    • 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • C28H24FN3O5
    • Cabozantinib
    • Cabozantinib (XL184,BMS 907351,Cometriq®)
    • Cabozantinib S-malate
    • Cabozantinib, XL184
    • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-180
    • XL-184
    • XL184 Cabozantinib
    • [14C]-Cabozantinib
    • BMS907351
    • BMS-907351
    • Cometriq
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabozantinib Impurity
    • 1,1-Cyclopropanedicarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-(4-fluorophenyl)- (9CI)
    • N′-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
    • 1-N-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-1-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • BMS 907351
    • Cabometyx
    • XL 184
    • Cabozantinib (USAN)
    • XL184 cpd
    • UNII-1C39JW444G
    • CABOZANTINIB [INN]
    • CABOZANTINIB [WHO-DD]
    • NSC-800066
    • HMS3654G06
    • BCP9000470
    • D10062
    • EX-A075
    • N'-[4-[(6,7-DIMETHOXY-4-QUINOLINYL)OXY]PHENYL]-N-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
    • BDBM50021574
    • NCGC00263164-17
    • Q795057
    • N1-[4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl]-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • XL-184 free base
    • Cabozantinib (BMS-907351)
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • AS-16277
    • SR-01000941569-1
    • BRD-K51544265-001-01-8
    • GTPL5887
    • XL-184 (Cabozantinib,BMS907351)
    • BCPP000308
    • NCGC00263164-01
    • XL-184 free base (Cabozantinib)
    • AB01565831_02
    • CABOZANTINIB [MI]
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1- dicarboxamide
    • 849217-68-1 (free base)
    • n-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-n'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cometriq (TN)
    • NSC-761068
    • SDCCGSBI-0646928.P001
    • L01XE26
    • SB20062
    • NCGC00263164-14
    • DB-023624
    • XL-184,Cabozantinib, BMS-907351
    • XL184 , BMS-907351
    • BCP02591
    • HY-13016
    • DTXCID40156459
    • XL-184 (Cabozantinib,BMS907351)?
    • N-[4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl]-N inverted exclamation mark -(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • cyclopropane-1,1-dicarboxylic acid[4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
    • SR-01000941569
    • BMS-907351 FREE BASE
    • Cabozantinib; N'-?[4-?[(6,?7-?Dimethoxy-?4-?quinolinyl)?oxy]?phenyl]?-?N-?(4-?fluorophenyl)?-1,?1-cyclopropanedicarbox?amide; N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide; BMS 907351; N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
    • Cabometyx (TN)
    • 849217-68-1
    • J-523016
    • Carbozantinib
    • N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • SCHEMBL360795
    • CCG-264678
    • BRD-K51544265-001-06-7
    • NSC800066
    • Cabozantinib (XL-184)
    • SW218093-3
    • cabozantinibum
    • Cabozantinib [USAN:INN]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N'-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N-(4-FLUOROPHENYL)-
    • CABOZANTINIB [VANDF]
    • 1,1-CYCLOPROPANEDICARBOXAMIDE, N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-
    • CHEMBL2105717
    • DB08875
    • Cabozantinib [USAN]
    • CHEBI:72317
    • SY097158
    • AKOS025142112
    • 1,1-Cyclopropanedicarboxamide, N'-(4-((6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4- fluorophenyl)-
    • DTXSID10233968
    • BRD-K51544265-001-04-2
    • AC-25082
    • N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4 fluorophenyl)cyclopropane-1,1-dicarboxamide
    • N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • s1119
    • Cabozantinib (free base)
    • 1C39JW444G
    • CS-0278
    • cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide(4-fluoro-phenyl)-amide
    • MFCD20926324
    • NS00020240
    • NSC761068
    • cabozantinib
    • MDL: MFCD20926324
    • 인치: 1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
    • InChIKey: ONIQOQHATWINJY-UHFFFAOYSA-N
    • 미소: O=C(C1(CC1)C(NC1C=CC(OC2C3C(=CC(=C(C=3)OC)OC)N=CC=2)=CC=1)=O)NC1C=CC(F)=CC=1

계산된 속성

  • 정밀분자량: 501.17000
  • 동위원소 질량: 501.16999904g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 37
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 795
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 98.8Ų
  • 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.396
  • 융해점: No data available
  • 비등점: 758.1±60.0 °C at 760 mmHg
  • 플래시 포인트: 412.3±32.9 °C
  • 용해도: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(59.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 98.78000
  • LogP: 5.68680

cabozantinib 보안 정보

cabozantinib 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    중국 세관 번호:

    2933499090

    개요:

    2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

cabozantinib 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
MedChemExpress
HY-13016-5mg
Cabozantinib
849217-68-1 99.96%
5mg
¥780 2024-05-25
Ambeed
A200488-100mg
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
849217-68-1 98%
100mg
$17.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15800-25mg
Cabozantinib (XL184, BMS-907351)
849217-68-1 98%
25mg
¥1716.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2586-10mg
Cabozantinib
849217-68-1 99.88%
10mg
¥ 898 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-364657-5mg
XL-184 free base,
849217-68-1 ≥98%
5mg
¥677.00 2023-09-05
Ambeed
A200488-5mg
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
849217-68-1 98%
5mg
$6.0 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C126195-250mg
cabozantinib
849217-68-1 ≥98%
250mg
¥1268.90 2023-09-03
S e l l e c k ZHONG GUO
S1119-50mg
Cabozantinib (XL184)
849217-68-1 99.99%
50mg
¥3837.48 2023-09-15
MedChemExpress
HY-13016-10mg
Cabozantinib
849217-68-1 99.96%
10mg
¥1100 2024-05-25
ChemScence
CS-0278-200mg
Cabozantinib
849217-68-1 99.96%
200mg
$190.0 2022-04-26

cabozantinib 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  25 °C; 5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  25 °C; 15 min, 25 °C
1.3 Reagents: Water ;  18 h
참조
Synthesis of cabozantinib (S)-malate
Chen, Zhuo; Yu, Gang; Zhang, Qingwen, Zhongguo Yiyao Gongye Zazhi, 2014, 45(5), 401-403

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 Reagents: Thionyl chloride ;  30 min, reflux
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, rt
참조
Synthesis of cabozantinib (S)-malate
Xie, Ning; Li, Yanyang; Sun, Huifang; Zhao, Yanjin; Li, Shuxin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(3), 207-210

cabozantinib Raw materials

cabozantinib Preparation Products

cabozantinib 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:849217-68-1)cabozantinib
주문 번호:CL9948
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:30
가격 ($):discuss personally
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:849217-68-1)Cabozantinib
주문 번호:RY007
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 26 August 2024 11:30
가격 ($):
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:849217-68-1)Cabozantinib
주문 번호:RY187
인벤토리 상태:in Stock
재다:1g
순결:99% HPLC
마지막으로 업데이트된 가격 정보:Monday, 26 August 2024 11:30
가격 ($):

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:849217-68-1)卡博替尼
LE25955562
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:849217-68-1)cabozantinib
A841013
순결:99%/99%
재다:5g/10g
가격 ($):210.0/377.0